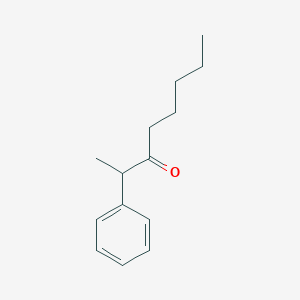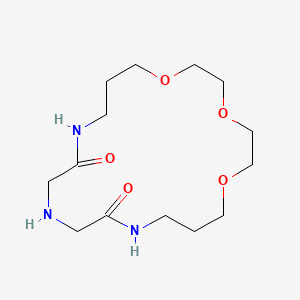![molecular formula C18H21N3O3 B14219927 4,4',4''-[Benzene-1,3,5-triyltris(oxy)]tributanenitrile CAS No. 547770-76-3](/img/structure/B14219927.png)
4,4',4''-[Benzene-1,3,5-triyltris(oxy)]tributanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’,4’'-[Benzene-1,3,5-triyltris(oxy)]tributanenitrile is a complex organic compound characterized by its unique structure, which includes three butanenitrile groups attached to a benzene ring through oxygen linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’'-[Benzene-1,3,5-triyltris(oxy)]tributanenitrile typically involves the reaction of 1,3,5-trihydroxybenzene with butanenitrile derivatives under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’,4’'-[Benzene-1,3,5-triyltris(oxy)]tributanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzene derivatives.
Applications De Recherche Scientifique
4,4’,4’'-[Benzene-1,3,5-triyltris(oxy)]tributanenitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of advanced materials, such as polymers and resins.
Mécanisme D'action
The mechanism by which 4,4’,4’'-[Benzene-1,3,5-triyltris(oxy)]tributanenitrile exerts its effects is primarily through its functional groups. The nitrile groups can interact with various molecular targets, leading to the formation of new bonds and the modification of existing structures. The oxygen linkages provide stability and facilitate the compound’s integration into larger molecular frameworks.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4’,4’'-[Benzene-1,3,5-triyltris(oxy)]triphthalonitrile
- 4,4’,4’'-[Benzene-1,3,5-triyltris(oxy)]tribenzoic acid
- Trimethyl 4,4’,4’'-[benzene-1,3,5-triyltris(methylene)]tribenzoate
Uniqueness
4,4’,4’'-[Benzene-1,3,5-triyltris(oxy)]tributanenitrile is unique due to its specific combination of butanenitrile groups and oxygen linkages, which confer distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of specialized organic compounds and advanced materials.
Propriétés
Numéro CAS |
547770-76-3 |
|---|---|
Formule moléculaire |
C18H21N3O3 |
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
4-[3,5-bis(3-cyanopropoxy)phenoxy]butanenitrile |
InChI |
InChI=1S/C18H21N3O3/c19-7-1-4-10-22-16-13-17(23-11-5-2-8-20)15-18(14-16)24-12-6-3-9-21/h13-15H,1-6,10-12H2 |
Clé InChI |
YJAJNXINAYNTHA-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1OCCCC#N)OCCCC#N)OCCCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(5-Bromo-2-nitrophenyl)sulfanyl]-N,N-dimethylbenzamide](/img/structure/B14219846.png)
![1-[(4-Chlorophenyl)(cyclopropyl)methyl]-1-ethylpyrrolidin-1-ium](/img/structure/B14219851.png)

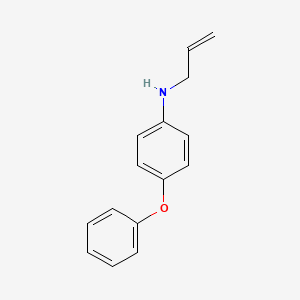
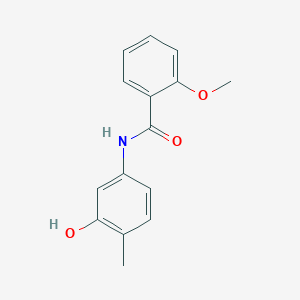
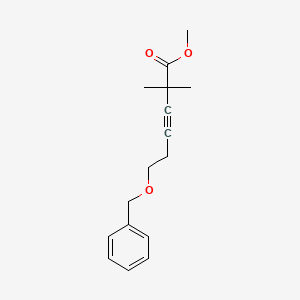
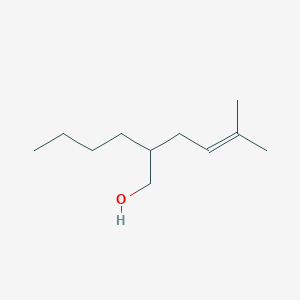
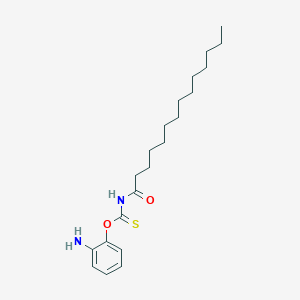
![1-[4-(Diphenylamino)phenoxy]propan-2-yl prop-2-enoate](/img/structure/B14219896.png)
![Trimethyl[(6-methylhepta-1,3-dien-2-YL)oxy]silane](/img/structure/B14219907.png)
![N''-[4-(Methanesulfonyl)phenyl]guanidine](/img/structure/B14219922.png)

